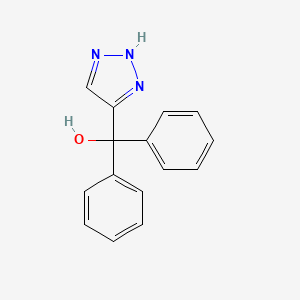

diphenyl(1H-1,2,3-triazol-4-yl)methanol

Description

Significance of the 1,2,3-Triazole Scaffold in Modern Chemical Synthesis and Design

The 1,2,3-triazole ring is a five-membered aromatic heterocycle containing three adjacent nitrogen atoms. Once considered a relatively exotic functional group, its prominence has surged in the 21st century, largely due to the advent of "click chemistry." chapman.edunih.gov The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) provides a highly reliable, efficient, and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. chapman.edu

This synthetic accessibility has established the 1,2,3-triazole scaffold as a critical building block in several areas:

Medicinal Chemistry: The triazole core is not merely a passive linker; it is a bioisostere for the amide bond, capable of engaging in hydrogen bonding and dipole interactions with biological targets. nih.gov This has led to its incorporation into a wide range of biologically active compounds, including those with antifungal, antibacterial, and antiviral properties. ijrrr.com

Drug Discovery: Its unique combination of chemical stability, polarity, and aromaticity makes the 1,2,3-triazole an attractive pharmacophore. It serves as a rigid linker to connect different molecular fragments, aiding in the design of novel therapeutic agents and chemical probes. nih.gov

Materials Science: The strong dipole moment and coordinative capabilities of the triazole ring are exploited in the development of polymers, corrosion inhibitors, and ligands for catalysis.

The triazole nucleus is a privileged scaffold, meaning it is a molecular framework that is able to bind to multiple biological targets, thus appearing frequently in successful drugs. nih.gov

Overview of Diaryl(heterocyclyl)methanol Chemistry: Structural Features and Research Relevance

The diaryl(heterocyclyl)methanol motif consists of a central carbon atom bonded to a hydroxyl group, two aryl groups (such as phenyl rings), and a heterocyclic ring. This structural unit is a key feature in numerous pharmacologically important molecules. For instance, diarylmethanols form the core of several biologically active compounds.

The key structural features of these compounds are:

Chiral Center: The methanol (B129727) carbon is often a stereocenter, meaning that enantiomerically pure versions of these compounds are frequently sought after for their specific interactions with chiral biological systems like enzymes and receptors.

Three-Dimensional Architecture: The tetrahedral geometry of the central carbon atom, combined with the bulky aryl and heterocyclyl substituents, creates a well-defined three-dimensional shape that is crucial for molecular recognition and binding.

Functional Group Handle: The hydroxyl group provides a reactive site for further chemical modification, allowing for the synthesis of a wide array of derivatives, such as ethers and esters, to modulate properties like solubility and bioavailability.

Research in this area often focuses on the development of stereoselective synthetic methods, such as the asymmetric reduction of precursor ketones or the addition of organometallic reagents to aldehydes, to access specific enantiomers. libretexts.org

Positioning of Diphenyl(1H-1,2,3-triazol-4-yl)methanol within Contemporary Organic Chemical Research

This compound (CAS Number: 50561-44-9) is a molecule that embodies the characteristics discussed in the preceding sections. chemsrc.com It features a central methanol carbon attached to two phenyl groups and a 1,2,3-triazole ring at the 4-position.

Despite the profound importance of its constituent parts, detailed scientific literature focusing specifically on the synthesis, characterization, and application of this compound is limited. While the compound is commercially available from several suppliers, indicating its existence and accessibility, it has not been the subject of extensive published research. chemsrc.com

Based on established principles of organic synthesis, two plausible routes for its preparation can be proposed:

Grignard Reaction: A likely synthetic pathway would involve the reaction of a Grignard reagent, such as phenylmagnesium bromide, with a suitable 1,2,3-triazole-4-carboxaldehyde. The nucleophilic addition of two equivalents of the Grignard reagent to the aldehyde carbonyl group, followed by an acidic workup, would yield the desired tertiary alcohol. libretexts.orgmnstate.edu

Click Chemistry Approach: An alternative strategy could involve the [3+2] cycloaddition of an azide (B81097) with 1,1-diphenylprop-2-yn-1-ol. This would construct the triazole ring while the diarylmethanol moiety is already in place on the alkyne precursor.

The research relevance of this compound currently appears to be that of a potential synthetic intermediate or a member of a chemical library for screening purposes. Its structure is a logical combination of a proven pharmacophore (1,2,3-triazole) and a common structural motif in bioactive molecules (diarylmethanol). It represents a foundational structure from which a diverse range of derivatives could be synthesized for evaluation in drug discovery programs or for applications in materials science. However, its own specific properties and activities remain largely undocumented in peer-reviewed literature.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H13N3O |

|---|---|

Molecular Weight |

251.28 g/mol |

IUPAC Name |

diphenyl(2H-triazol-4-yl)methanol |

InChI |

InChI=1S/C15H13N3O/c19-15(14-11-16-18-17-14,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-11,19H,(H,16,17,18) |

InChI Key |

DOAAXYCBZJDQRJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=NNN=C3)O |

Origin of Product |

United States |

Synthetic Methodologies for Diphenyl 1h 1,2,3 Triazol 4 Yl Methanol and Analogous Structures

Foundational Strategies for 1H-1,2,3-Triazole Ring Construction

The formation of the 1,2,3-triazole ring is a cornerstone of modern synthetic chemistry, with several powerful and versatile methods available to chemists. These methodologies offer varying degrees of regioselectivity and are amenable to a wide range of substrates.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Principles and Regioselectivity

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as the most prominent and widely utilized method for the synthesis of 1,4-disubstituted 1H-1,2,3-triazoles. This reaction, a cornerstone of "click chemistry," involves the reaction of a terminal alkyne with an azide (B81097) in the presence of a copper(I) catalyst to exclusively yield the 1,4-regioisomer. The high reliability, mild reaction conditions, and exceptional regioselectivity of the CuAAC reaction make it a preferred method for the synthesis of a vast array of triazole-containing compounds. frontiersin.org

The regioselectivity of the CuAAC reaction is a direct consequence of the reaction mechanism, which proceeds through a copper acetylide intermediate. This intermediate then coordinates with the azide, followed by a cyclization and subsequent protonolysis to yield the 1,4-disubstituted triazole and regenerate the copper(I) catalyst. This catalytic cycle ensures the specific formation of the 1,4-isomer, avoiding the mixture of 1,4- and 1,5-regioisomers often observed in the uncatalyzed thermal Huisgen cycloaddition.

| Catalyst System | Substrates | Regioselectivity | Reference |

|---|---|---|---|

| Cu(I) salts (e.g., CuI, CuSO₄/sodium ascorbate) | Terminal alkynes, Organic azides | Exclusively 1,4-disubstituted | frontiersin.org |

| Copper nanoparticles | Terminal alkynes, Organic azides | High 1,4-regioselectivity | |

| Polymer-supported copper catalysts | Terminal alkynes, Organic azides | High 1,4-regioselectivity |

Classical and Emerging [3+2] Cycloaddition Approaches for Triazole Ring Formation

Beyond the well-established CuAAC reaction, a variety of other [3+2] cycloaddition strategies exist for the construction of the 1,2,3-triazole ring. The parent reaction, the Huisgen 1,3-dipolar cycloaddition, involves the thermal reaction of an azide with an alkyne. However, this method typically requires elevated temperatures and often results in a mixture of 1,4- and 1,5-disubstituted triazoles, limiting its synthetic utility in many cases.

Emerging [3+2] cycloaddition approaches aim to overcome the limitations of the thermal Huisgen reaction by employing various catalysts or specialized substrates to control regioselectivity. For instance, ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) provides a complementary method to CuAAC, selectively yielding the 1,5-regioisomer. Other metal-free approaches have also been developed, utilizing strained alkynes or electron-deficient alkynes to promote the cycloaddition under milder conditions and with improved regioselectivity.

| Reaction Type | Catalyst/Conditions | Key Features | Reference |

|---|---|---|---|

| Huisgen 1,3-Dipolar Cycloaddition | Thermal | Forms a mixture of 1,4- and 1,5-isomers | |

| Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) | Ruthenium complexes | Selectively forms 1,5-disubstituted triazoles | |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strained alkynes (e.g., cyclooctynes) | Metal-free, bioorthogonal |

Multicomponent Reaction Protocols for Triazole Synthesis

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of highly substituted 1,2,3-triazoles in a single synthetic operation. These reactions involve the combination of three or more starting materials to form a complex product, where most of the atoms of the reactants are incorporated into the final structure.

Several MCRs have been developed for the synthesis of 1,2,3-triazoles, often involving an in situ generation of one of the reactive partners, such as the organic azide. For example, a one-pot reaction of an alkyl halide, sodium azide, and a terminal alkyne in the presence of a copper(I) catalyst can directly yield the corresponding 1,4-disubstituted triazole. These methods are highly desirable for the rapid generation of molecular diversity and are particularly well-suited for the construction of libraries of triazole-containing compounds.

Stereoselective and Chemo-Selective Introduction of the Diphenylmethanol (B121723) Moiety

Once the 1H-1,2,3-triazole core has been synthesized, the next critical step is the introduction of the diphenylmethanol moiety at the C4 position. This can be achieved through various synthetic transformations, with the choice of method often depending on the desired stereochemistry and the nature of the substituents on the triazole ring. Two primary strategies involve the reductive transformation of a triazole-substituted carbonyl precursor and the reaction of a Grignard reagent with a triazole-4-carboxylic acid ester.

Reductive Transformations of Triazole-Substituted Carbonyl Precursors to Alcohols

A plausible and direct route to diphenyl(1H-1,2,3-triazol-4-yl)methanol involves the reduction of a corresponding triazole-substituted ketone, namely (1H-1,2,3-triazol-4-yl)(phenyl)methanone. This ketone precursor can be synthesized through various methods, including the Friedel-Crafts acylation of a suitable triazole derivative.

The reduction of the carbonyl group in this precursor to a secondary alcohol can be achieved using a variety of reducing agents. For a non-stereoselective reduction, common reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be employed under standard conditions.

For the synthesis of an optically active product, asymmetric reduction methodologies are required. This can be accomplished through the use of chiral reducing agents or, more commonly, through catalytic asymmetric reduction. Chiral catalysts, such as those based on ruthenium or rhodium complexes with chiral ligands, can effect the enantioselective reduction of the ketone to furnish the desired enantiomer of the diphenylmethanol derivative. The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity. tandfonline.com

Strategies Involving Carbonyl Activation and Subsequent Reduction (e.g., Ester/Amide Reduction)

An alternative and powerful strategy for the synthesis of this compound involves the use of a Grignard reaction. This approach starts with a 1H-1,2,3-triazole-4-carboxylic acid ester. The synthesis of such an ester can be achieved through the CuAAC reaction of an appropriate azide with a propiolic acid ester.

The triazole-4-carboxylic acid ester can then be treated with an excess of a phenyl Grignard reagent, such as phenylmagnesium bromide (PhMgBr). The reaction proceeds via a double addition of the Grignard reagent to the ester carbonyl group. The first equivalent of the Grignard reagent adds to the ester to form a ketone intermediate, which is then immediately attacked by a second equivalent of the Grignard reagent to form a magnesium alkoxide. Subsequent acidic workup protonates the alkoxide to yield the tertiary alcohol, this compound. miracosta.educerritos.edu

This method is particularly advantageous as it allows for the introduction of two phenyl groups in a single step and is generally high-yielding. A general preparative method for 1-substituted-1H-1,2,3-triazole-4-carboxylic acid has been reported, which can serve as a precursor for the necessary ester. google.com

| Starting Material | Reagent | Product | Key Transformation | Reference |

|---|---|---|---|---|

| (1H-1,2,3-Triazol-4-yl)(phenyl)methanone | NaBH₄ or LiAlH₄ | This compound | Ketone Reduction | tandfonline.com |

| (1H-1,2,3-Triazol-4-yl)(phenyl)methanone | Chiral Ruthenium Catalyst / H₂ | Enantiomerically enriched this compound | Asymmetric Ketone Reduction | tandfonline.com |

| 1H-1,2,3-Triazole-4-carboxylic acid ester | Phenylmagnesium bromide (excess) | This compound | Grignard Reaction | miracosta.educerritos.edugoogle.com |

Nucleophilic Addition Reactions to Triazole-Functionalized Ketones

A primary and direct method for the synthesis of this compound and its analogs is the nucleophilic addition to a corresponding triazole-functionalized ketone. This approach typically involves the reduction of a 4-acyl-1,2,3-triazole.

Detailed research has demonstrated the synthesis of various thiazolyl-1,2,3-triazolyl-ethanol derivatives through a two-step process. epa.govresearchgate.netresearchgate.net The initial step involves a "click" reaction (Huisgen 1,3-dipolar cycloaddition) to form a triazolyl ethanone (B97240) intermediate. This ketone is then subjected to reduction to yield the final secondary alcohol. A common and effective reducing agent for this transformation is sodium borohydride (NaBH₄). epa.govresearchgate.netresearchgate.net

The general scheme for this process can be represented as follows:

Formation of the Triazolyl Ketone: An azide-containing ketone reacts with an alkyne via a click reaction to produce the 1,2,3-triazolyl ketone.

Reduction to the Alcohol: The carbonyl group of the triazolyl ketone is then reduced to a hydroxyl group using a hydride-based reducing agent.

This methodology is advantageous due to the high yields and mild conditions often associated with both the click reaction and the subsequent reduction.

Table 1: Examples of Nucleophilic Addition for Triazolyl Alcohol Synthesis

| Ketone Precursor | Reducing Agent | Product | Reference |

|---|---|---|---|

| 2-azido-1-(4-methyl-2-phenylthiazol-5-yl)ethanone derivatives | Sodium Borohydride (NaBH₄) | 1-(4-methyl-2-aryl-1,3-thiazol-5-yl)-2-(4-aryl-1,2,3-triazol-1-yl)ethanol derivatives | researchgate.net |

| 4-acyl-1,2,3-triazole intermediate | Sodium Borohydride (NaBH₄) | 2-{4-[3-aryl-1-phenylpyrazol-4-yl]-1,2,3-triazol-1-yl}-1-(4-methyl-2-aryl-1,3-thiazol-5-yl)ethanol derivatives | tandfonline.com |

Advanced Synthetic Routes to this compound Precursors

Accessing the specific precursor, (1H-1,2,3-triazol-4-yl)(diphenyl)methanone, or related intermediates for this compound often requires more complex synthetic strategies starting from simpler triazole building blocks.

1H-1,2,3-Triazole-4-carboxylic acids are versatile starting materials. The carboxylic acid group can be converted into various other functionalities, providing a pathway to ketone precursors. One common strategy involves converting the carboxylic acid into an acid chloride, which is a highly reactive intermediate.

The typical reaction sequence is:

Activation of Carboxylic Acid: The triazole-4-carboxylic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form the corresponding 1H-1,2,3-triazole-4-carbonyl chloride.

Introduction of Phenyl Groups: The highly electrophilic acid chloride can then react with an appropriate nucleophile. For the synthesis of a diphenylmethanol derivative, a two-step approach is common:

Friedel-Crafts Acylation: Reaction with benzene (B151609) in the presence of a Lewis acid catalyst (e.g., AlCl₃) to attach one phenyl group, forming a (1H-1,2,3-triazol-4-yl)(phenyl)methanone.

Grignard Reaction: Subsequent reaction of this ketone with a phenyl Grignard reagent (phenylmagnesium bromide, PhMgBr) would lead to the tertiary alcohol, this compound.

Alternatively, direct conversion of the carboxylic acid to a ketone is possible, though less common for diaryl ketones. While Grignard reagents can react with azides, methods have been developed to protect the azido (B1232118) group, allowing for the preparation of organomagnesium intermediates that can then be used in synthesis. nih.govfrontiersin.org

Homologation reactions serve to extend a carbon chain by a single carbon atom. The Arndt–Eistert reaction is a classic and effective method for the one-carbon homologation of carboxylic acids. organic-chemistry.orgwikipedia.orglibretexts.org This process could be applied to a precursor like 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid to synthesize the corresponding homologous acid, which could then be further manipulated.

The Arndt-Eistert synthesis proceeds through the following key steps: organic-chemistry.orglibretexts.orgnrochemistry.com

Acid Chloride Formation: The starting carboxylic acid is converted to its acid chloride using a reagent like thionyl chloride. wikipedia.orgnrochemistry.com

Diazoketone Formation: The acid chloride reacts with diazomethane (B1218177) (CH₂N₂) to form an α-diazoketone intermediate. organic-chemistry.orgwikipedia.org An excess of diazomethane is typically used to neutralize the HCl byproduct. wikipedia.org

Wolff Rearrangement: The crucial step is the Wolff rearrangement of the α-diazoketone, which is catalyzed by heat, light (photolysis), or a metal catalyst (commonly silver(I) oxide, Ag₂O). organic-chemistry.orglibretexts.org This rearrangement expels nitrogen gas and forms a highly reactive ketene (B1206846) intermediate. organic-chemistry.orglibretexts.org

Nucleophilic Trapping: The ketene is then trapped by a nucleophile present in the reaction mixture. If water is the nucleophile, the product is the homologous carboxylic acid. If an alcohol or amine is used, the corresponding ester or amide is formed. organic-chemistry.org

This sequence effectively inserts a -CH₂- group between the carboxyl carbon and the triazole ring, yielding a (1H-1,2,3-triazol-4-yl)acetic acid derivative. This new carboxylic acid can then be subjected to functionalization strategies, such as those described in section 2.3.1, to build the diphenylmethanol structure. The Arndt-Eistert reaction is particularly valuable in the synthesis of β-amino acids from α-amino acids, highlighting its utility in creating homologous structures while retaining stereochemistry. wikipedia.orgrsc.orgrsc.org Due to the hazardous nature of diazomethane, safer alternatives like diazo(trimethylsilyl)methane have been developed. wikipedia.orglibretexts.org

The Willgerodt-Kindler reaction is a powerful transformation that converts aryl alkyl ketones into terminal thioamides, which can then be hydrolyzed to the corresponding carboxylic acids. wikipedia.orgresearchgate.net This reaction effectively migrates a carbonyl group to the terminal carbon of an alkyl chain and oxidizes it. wikipedia.org The Kindler modification, which uses elemental sulfur and a secondary amine (like morpholine), is a common variant that produces a thioamide. wikipedia.orgresearchgate.netorganic-chemistry.org

A plausible synthetic route utilizing this reaction to generate a precursor for this compound could involve:

Starting Material: A ketone such as 1-(1H-1,2,3-triazol-4-yl)ethan-1-one.

Willgerodt-Kindler Reaction: Subjecting this ketone to Willgerodt-Kindler conditions (e.g., morpholine (B109124), sulfur, heat) would yield 2-(1H-1,2,3-triazol-4-yl)-1-morpholinoethanethione.

Hydrolysis: Acidic or basic hydrolysis of the resulting thioamide would produce 2-(1H-1,2,3-triazol-4-yl)acetic acid.

This homologated carboxylic acid is the same type of intermediate that can be produced via the Arndt-Eistert reaction, and it serves as a versatile precursor for further elaboration into the target diphenylmethanol structure. The reaction mechanism is complex but is thought to involve the formation of an enamine, which then reacts with sulfur. wikipedia.orgresearchgate.net

Catalyst Systems and Reaction Condition Optimization in Triazole-Methanol Synthesis

The synthesis of the 1,2,3-triazole ring itself is a critical step, and its efficiency is highly dependent on the catalyst system and reaction conditions. The most prominent method for forming 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". mdpi.com For the synthesis of 1,5-disubstituted regioisomers, Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) is the method of choice. acs.orgorganic-chemistry.orgnih.gov

Copper-Catalyzed Systems (CuAAC):

Catalyst Source: The active catalyst is Cu(I). It can be generated in situ from the reduction of Cu(II) salts (e.g., CuSO₄·5H₂O) using a reducing agent like sodium ascorbate, or Cu(I) salts (e.g., CuI, CuBr) can be used directly. acs.orgnih.gov

Ligands: To stabilize the Cu(I) oxidation state and prevent disproportionation, various ligands are employed. These include N-heterocyclic ligands like tris(triazolyl)methane derivatives and phosphine-based ligands. acs.org

Solvents and Conditions: CuAAC reactions are known for their robustness and can often be run in a variety of solvents, including aqueous media, often at room temperature. acs.org Optimization studies have shown that variations in solvent and temperature often have little effect on the outcome, though the choice of the copper salt's anion can influence reaction kinetics. nsf.gov

Ruthenium-Catalyzed Systems (RuAAC):

Catalysts: The most effective catalysts are typically pentamethylcyclopentadienyl ruthenium(II) complexes, such as [CpRuCl]₄, CpRuCl(PPh₃)₂, and CpRuCl(COD). organic-chemistry.orgnih.govacs.org The [CpRuCl]₄ complex has shown particularly high activity. acs.org

Solvents and Conditions: RuAAC reactions are typically performed in nonprotic solvents like DMF, benzene, toluene, or THF. acs.orgacs.org While reactions can proceed at room temperature with more active catalysts or longer reaction times, heating (e.g., 60–110 °C) is often employed to increase the reaction rate. acs.orgchalmers.se Microwave irradiation has also been used to facilitate optimization and accelerate reactions. acs.orgacs.org

Mechanism: The RuAAC mechanism is believed to proceed via an oxidative coupling of the azide and alkyne to form a six-membered ruthenacycle intermediate, followed by a rate-determining reductive elimination step to yield the 1,5-disubstituted triazole product. organic-chemistry.orgnih.gov

Table 2: Comparison of Catalyst Systems for Triazole Synthesis

| Parameter | CuAAC (Click Chemistry) | RuAAC |

|---|---|---|

| Product Regioisomer | 1,4-disubstituted | 1,5-disubstituted |

| Common Catalysts | Cu(I) salts (e.g., CuI, CuSO₄/NaAsc) | [CpRuCl] complexes (e.g., [CpRuCl]₄, Cp*RuCl(PPh₃)₂) |

| Typical Solvents | Water, tBuOH/H₂O, DMF, CH₃CN | DMF, Toluene, Benzene, THF, Dioxane |

| Temperature | Room Temperature to mild heating | Room Temperature to 110 °C |

| Substrate Scope | Primarily terminal alkynes | Terminal and internal alkynes |

Chemical Reactivity and Transformational Chemistry of Diphenyl 1h 1,2,3 Triazol 4 Yl Methanol

Reactivity Profiles of the Tertiary Alcohol Functionality

The tertiary alcohol group, positioned at a benzylic carbon, is a key site for a variety of chemical transformations. Its reactivity is significantly influenced by the electronic properties of the attached diphenyl and triazole moieties, which stabilize cationic intermediates.

Mechanistic Investigations of Nucleophilic Substitution at the Carbinol Carbon

Nucleophilic substitution reactions at the carbinol carbon of diphenyl(1H-1,2,3-triazol-4-yl)methanol proceed readily, primarily through a unimolecular nucleophilic substitution (SN1) mechanism. chemistry.coach This pathway is favored due to the exceptional stability of the tertiary benzylic carbocation intermediate that forms upon protonation of the hydroxyl group and subsequent loss of water.

The stability of this carbocation is attributed to the extensive resonance delocalization of the positive charge across the two phenyl rings and the adjacent 1,2,3-triazole ring. The reaction is initiated by an acid catalyst, which protonates the hydroxyl group, converting it into a good leaving group (H₂O). The departure of the water molecule generates the planar diphenyl(1H-1,2,3-triazol-4-yl)methyl carbocation. This highly stable intermediate can then be attacked by a wide range of nucleophiles to yield the corresponding substitution product. chemistry.coachacs.org

Interactive Data Table: Potential Nucleophilic Substitution Reactions

| Nucleophile (Nu⁻) | Reagent Example | Product Structure | Product Name |

|---|---|---|---|

| Cl⁻ | HCl | 4-(chlorodiphenylmethyl)-1H-1,2,3-triazole | Chloride Derivative |

| Br⁻ | HBr | 4-(bromodiphenylmethyl)-1H-1,2,3-triazole | Bromide Derivative |

| CH₃O⁻ | CH₃OH (with acid catalyst) | 4-(methoxydiphenylmethyl)-1H-1,2,3-triazole | Methyl Ether Derivative |

| CN⁻ | NaCN / HCN | 2,2-diphenyl-2-(1H-1,2,3-triazol-4-yl)acetonitrile | Nitrile Derivative |

Dehydration Pathways and Stereochemical Outcomes

Under acid-catalyzed conditions, particularly at elevated temperatures, the tertiary alcohol functionality of this compound can undergo dehydration. youtube.comallen.indoubtnut.comucalgary.ca This elimination reaction competes with the SN1 substitution pathway and proceeds via a unimolecular elimination (E1) mechanism.

The mechanism is initiated in the same manner as the SN1 reaction, with the formation of the highly stabilized diphenyl(1H-1,2,3-triazol-4-yl)methyl carbocation. rsc.org Instead of being attacked by a nucleophile, a weak base (such as water or the conjugate base of the acid catalyst) abstracts a proton from an adjacent carbon. However, in this specific molecule, there are no hydrogen atoms on the carbons adjacent to the carbinol carbon (the phenyl rings and the triazole ring). Therefore, a standard E1 elimination to form a C=C double bond is not possible. The reaction would favor substitution under these conditions. If a related substrate with an adjacent proton were used, the stability of the resulting conjugated system would strongly favor the formation of the alkene product. ucalgary.ca

Given that the carbinol carbon is not a chiral center, stereochemical considerations for the starting material are not applicable. The carbocation intermediate is planar, and if it were to lead to a product with a new stereocenter, a racemic mixture would be expected.

Oxidation Reactions and Selective Transformations

While tertiary alcohols are generally resistant to oxidation under standard conditions due to the absence of a hydrogen atom on the carbinol carbon, the benzylic nature of this specific alcohol allows for oxidative transformations under certain conditions. libretexts.org The oxidation of this compound would yield the corresponding ketone, diphenyl(1H-1,2,3-triazol-4-yl)methanone.

This transformation requires specific oxidizing agents capable of cleaving the C-C bond or proceeding through radical mechanisms. masterorganicchemistry.comnih.gov A variety of reagents have been developed for the oxidation of secondary and benzylic alcohols to ketones, and some of these can be applied to tertiary benzylic systems. researchgate.netorganic-chemistry.org

Interactive Data Table: Potential Oxidizing Agents for Ketone Synthesis

| Oxidizing System | Description | Reference |

|---|---|---|

| Chromic Acid (H₂CrO₄) / Jones Reagent | Strong oxidizing agent, typically used for secondary alcohols but can be effective for benzylic systems under forcing conditions. | libretexts.org |

| Potassium Permanganate (KMnO₄) | A strong, versatile oxidant capable of oxidizing benzylic positions. Reaction conditions must be carefully controlled to avoid ring cleavage. | libretexts.orgmasterorganicchemistry.com |

| CuCl₂ / BQC / TBHP | A catalytic system using tert-butyl hydroperoxide (TBHP) as the terminal oxidant, effective for oxidizing benzylic compounds to ketones. | researchgate.net |

| Photocatalytic Systems (e.g., Eosin Y) | Visible-light-mediated aerobic oxidation offers a green chemistry approach to the synthesis of ketones from benzylic alcohols. | nih.govorganic-chemistry.org |

Transformations Involving the 1H-1,2,3-Triazole Heterocyclic System

N-Functionalization Strategies (e.g., N-Alkylation, N-Acylation)

The unsubstituted NH group of the triazole ring is a key site for functionalization. Both N-alkylation and N-acylation are common strategies to introduce a variety of substituents, though controlling the regioselectivity between the N1 and N2 positions can be challenging. researchgate.netrsc.org

N-Alkylation: The reaction of 1H-1,2,3-triazoles with alkylating agents typically yields a mixture of N1 and N2 substituted isomers. The regioselectivity is influenced by several factors, including the nature of the alkylating agent, the solvent, and the steric and electronic properties of the substituents on the triazole ring. nih.govresearchgate.netnih.gov Generally, the N2 position is sterically less hindered and often favored, but specific conditions or directing groups can promote N1 alkylation. scielo.br

N-Acylation: Acylation of NH-1,2,3-triazoles also produces a mixture of N1 and N2 isomers. Studies have shown that N2-acyl-1,2,3-triazoles are often the thermodynamically preferred product. rsc.org The regioselectivity can be influenced by the electronic nature of the acylating agent; electron-deficient acyl chlorides tend to favor the N2 isomer, while steric hindrance can promote the formation of the N1 isomer. rsc.org The N1 and N2 acyltriazoles can interconvert, and they serve as key intermediates in denitrogenative transformations. rsc.org

Interactive Data Table: Regioselectivity in N-Functionalization of 1H-1,2,3-Triazoles

| Reaction Type | Reagent Example | Typical Outcome | Factors Influencing Regioselectivity |

|---|---|---|---|

| N-Alkylation | Alkyl Halides (e.g., CH₃I) | Mixture of N1 and N2 isomers, often favoring N2. | Steric hindrance, solvent polarity, counter-ion, directing groups. nih.govscielo.br |

| N-Arylation | Aryl Halides (e.g., Ph-I) with Cu or Pd catalyst | High regioselectivity for N2 isomer can be achieved with specific ligands. | Catalyst/ligand system, steric bulk on triazole. scielo.br |

| N-Acylation | Acyl Chlorides (e.g., CH₃COCl) | Mixture of isomers; N2 is often the thermodynamic product. | Electronic properties of acyl group, steric hindrance. rsc.org |

Electrophilic and Nucleophilic Aromatic Substitution on the Triazole Ring

The 1,2,3-triazole ring is an electron-deficient aromatic system, which makes it generally unreactive towards electrophilic aromatic substitution on its carbon atoms. nih.gov Conversely, its π-deficient nature makes it susceptible to nucleophilic attack, although this typically requires activation.

Electrophilic Aromatic Substitution: Direct electrophilic substitution on the carbon atoms (C4 and C5) of the 1,2,3-triazole ring is difficult to achieve. However, functionalization can be accomplished through alternative strategies. For instance, activation of the ring, such as through the formation of a triazole N-oxide, can facilitate electrophilic attack (e.g., halogenation) at the C5 position. rsc.org

Nucleophilic Aromatic Substitution: The unsubstituted 1,2,3-triazole ring is not sufficiently electron-deficient to undergo direct nucleophilic aromatic substitution (SNAr) by replacing a leaving group on the carbon framework. researchgate.net However, SNAr becomes feasible if the ring is activated. This can be achieved by:

Introducing strong electron-withdrawing groups onto the ring.

Quaternizing a ring nitrogen , which significantly increases the ring's electrophilicity.

N-oxidation , which activates the C5 position. For example, a halogen at the C5 position of a 2-phenyltriazole 1-oxide can be readily displaced by strong nucleophiles. rsc.org

The use of 4-amino-1,2,4-triazole (B31798) in vicarious nucleophilic substitution (VNS) reactions on other electrophilic aromatic compounds highlights the nucleophilic character of related azoles, but direct substitution on the triazole ring itself remains challenging without activation. google.com

Role of Triazole Ring in Protonation and Deprotonation Equilibria

The 1,2,3-triazole ring is a five-membered aromatic heterocycle containing three nitrogen atoms. The presence of these nitrogen atoms imparts basic properties to the ring, allowing it to participate in protonation and deprotonation equilibria. The parent 1H-1,2,3-triazole is a weak base, with the protonated form having a pKa of 1.17. Conversely, it is also a weak acid, with a pKa of 9.4 for the loss of the N-H proton.

In this compound, the triazole ring can be protonated by strong acids. The lone pairs of electrons on the nitrogen atoms are the sites of protonation. Theoretical studies on the protonation of the related 1,2,4-triazole (B32235) suggest that the N4 position is a likely site of protonation. For 1,2,3-triazoles, the specific nitrogen atom that is protonated can depend on the substitution pattern and the surrounding chemical environment. The diphenylmethanol (B121723) substituent, being electron-withdrawing to a certain degree, may influence the basicity of the triazole ring, though specific pKa values for this compound are not extensively documented in the literature.

Deprotonation of the triazole ring at the N-H position can be achieved with a suitable base, forming a triazolate anion. This anion can then act as a nucleophile in subsequent reactions. The acidity of the N-H proton is influenced by the electronic nature of the substituents on the ring.

The hydroxyl group of the diphenylmethanol moiety also possesses acidic and basic character. It can be protonated in the presence of a strong acid to form an oxonium ion, which is a good leaving group, or deprotonated by a strong base to form an alkoxide. The interplay between the protonation/deprotonation of the triazole ring and the hydroxyl group can lead to complex equilibria in solution.

Comprehensive Reactivity Studies of the Integrated Molecular System

Interplay of Diphenylmethanol and Triazole Moieties in Complex Reactions

The diphenylmethanol and 1,2,3-triazole moieties can influence each other's reactivity through both electronic and steric effects. The triazole ring, being an aromatic heterocycle, can electronically affect the stability of reactive intermediates formed at the benzylic carbon of the diphenylmethanol group. For instance, the formation of a carbocation at this position, following the protonation and departure of the hydroxyl group as water, would be influenced by the electronic properties of the adjacent triazole ring.

Conversely, the bulky diphenylmethanol group can sterically hinder reactions at the triazole ring. This steric hindrance can affect the approach of reagents to the nitrogen atoms or the C-5 position of the triazole.

A documented transformation that highlights the reactivity of the hydroxyl group is its substitution. In a related compound, [1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]diphenylmethanol, the methanolic hydroxyl group is replaced by a morpholinyl ring. This reaction proceeds by first treating the alcohol with dry hydrogen chloride gas, which likely protonates the hydroxyl group, converting it into a good leaving group (water). Subsequent nucleophilic substitution with morpholine (B109124) yields the final product. This demonstrates that the C-O bond of the diphenylmethanol moiety can be readily cleaved and substituted, a common reaction pathway for benzylic alcohols.

Intramolecular interactions, such as hydrogen bonding between the hydroxyl proton and a nitrogen atom of the triazole ring, can also influence the conformation and reactivity of the molecule.

Non-Isohypsic Transformations and Changes in Oxidation States

Non-isohypsic transformations involve a change in the oxidation state of the molecule. For this compound, the most likely site for such a transformation is the secondary alcohol of the diphenylmethanol group.

Oxidation: Secondary alcohols can be oxidized to ketones. In this case, the oxidation of the diphenylmethanol moiety would yield (1H-1,2,3-triazol-4-yl)(phenyl)methanone. This transformation involves the removal of two hydrogen atoms and an increase in the oxidation state of the benzylic carbon. A variety of oxidizing agents can be employed for this purpose, including chromium-based reagents (e.g., pyridinium (B92312) chlorochromate, PCC) and manganese-based reagents (e.g., potassium permanganate), as well as milder, more selective methods such as Swern or Dess-Martin periodinane oxidation. The 1,2,3-triazole ring is generally stable under these oxidative conditions.

Reduction: While the diphenylmethanol group is already in a reduced state, the phenyl rings could potentially be reduced under harsh conditions (e.g., catalytic hydrogenation at high pressure and temperature). However, the 1,2,3-triazole ring is generally resistant to catalytic hydrogenation. The selective reduction of other functional groups that might be present on the phenyl rings could be achieved using appropriate reducing agents.

Palladium-Catalyzed Derivatizations

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they can be applied to functionalize heterocyclic compounds like 1,2,3-triazoles.

The C-H bond at the 5-position of the 1,2,3-triazole ring is susceptible to direct arylation via palladium catalysis. This C-H activation strategy allows for the introduction of various aryl or heteroaryl groups at this position. A general procedure for such a reaction involves treating the triazole substrate with an aryl halide in the presence of a palladium catalyst, a ligand (often a phosphine), and a base.

Table 1: Representative Conditions for Palladium-Catalyzed C-H Arylation of 1,2,3-Triazoles

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|

| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene | 120 |

| Pd(OAc)₂ | SPhos | K₂CO₃ | Dioxane | 110 |

This table presents general conditions and the optimal conditions for a specific substrate may vary.

While specific examples of palladium-catalyzed derivatizations of this compound are not extensively reported, the existing literature on the C-H functionalization of other 1,4-disubstituted 1,2,3-triazoles suggests that this would be a viable strategy for its further modification. The reaction would likely proceed at the C-5 position of the triazole ring, provided that the hydroxyl group of the diphenylmethanol moiety does not interfere with the catalytic cycle. Protection of the hydroxyl group might be necessary in some cases.

Another potential avenue for palladium-catalyzed derivatization would be to first introduce a leaving group (e.g., a halide or triflate) onto one of the phenyl rings of the diphenylmethanol moiety. This functionalized derivative could then participate in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, to introduce new substituents onto the phenyl rings.

Spectroscopic and Structural Elucidation of Diphenyl 1h 1,2,3 Triazol 4 Yl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. Through the analysis of ¹H and ¹³C NMR spectra, as well as advanced 2D NMR techniques, the connectivity and chemical environment of each atom in diphenyl(1H-1,2,3-triazol-4-yl)methanol can be established.

The ¹H NMR spectrum of this compound provides key information about the number of different types of protons and their neighboring environments. In a deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) solvent, the spectrum displays distinct signals corresponding to the aromatic protons of the phenyl groups and the lone proton on the triazole ring. nih.govnih.gov

A characteristic singlet is observed at approximately 7.82 ppm, which is attributed to the proton at the 5-position of the 1,2,3-triazole ring. nih.govnih.gov The downfield chemical shift of this proton is due to the deshielding effect of the electron-withdrawing nitrogen atoms within the aromatic triazole ring. The protons of the two phenyl groups appear as a complex multiplet in the range of 7.27–7.54 ppm, integrating to ten protons. nih.govnih.gov The overlapping signals in this region are a result of the similar chemical environments of the ortho, meta, and para protons of the two phenyl rings. The hydroxyl (-OH) proton and the methine (-CH) proton signals are also expected in the spectrum, though their chemical shifts can be variable and may depend on factors such as solvent and concentration.

| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Integration |

|---|---|---|---|

| Triazole-H5 | 7.82 | Singlet (s) | 1H |

| Aromatic-H (Phenyl) | 7.27-7.54 | Multiplet (m) | 10H |

The ¹³C NMR spectrum provides detailed information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for the carbons of the triazole ring, the phenyl groups, and the methanolic carbon.

Based on related 1,2,3-triazole structures, the C4 and C5 carbons of the triazole ring are anticipated to resonate at approximately 145 ppm and 121 ppm, respectively. researchgate.net The carbon atom attached to the hydroxyl group (the methanolic carbon) is expected to appear in the range of 70-80 ppm. The aromatic carbons of the two phenyl groups will produce a series of signals between 125 and 145 ppm. The quaternary carbon of the phenyl rings attached to the methanolic carbon will be the most downfield of these.

| Carbon Assignment | Predicted Chemical Shift (δ) [ppm] |

|---|---|

| Triazole-C4 | ~145 |

| Triazole-C5 | ~121 |

| Aromatic-C (Phenyl) | 125-145 |

| Methanolic-C | 70-80 |

Two-dimensional (2D) NMR experiments are instrumental in confirming the structural assignment of complex molecules by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between coupled protons. In this compound, this would primarily be observed as cross-peaks between the ortho, meta, and para protons within each phenyl ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. This would definitively assign the proton signals to their corresponding carbon atoms. For instance, the singlet at 7.82 ppm in the ¹H NMR spectrum would show a cross-peak to the triazole C5 carbon signal in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the connectivity of different molecular fragments. Key expected correlations for this compound would include:

A correlation between the triazole H5 proton and the triazole C4 carbon.

Correlations between the methine proton and the carbons of the phenyl groups, as well as the C4 carbon of the triazole ring.

Correlations between the ortho-protons of the phenyl rings and the methine carbon.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching vibration of the hydroxyl group. Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹. The stretching vibrations of the C=C bonds within the phenyl and triazole rings would likely be observed in the 1450-1600 cm⁻¹ region. The C-N stretching vibrations of the triazole ring are also expected in the fingerprint region.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | Stretching | 3200-3600 (broad) |

| Aromatic C-H | Stretching | >3000 |

| Aromatic C=C | Stretching | 1450-1600 |

| Triazole Ring | Ring Vibrations | Fingerprint Region |

Raman spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would be expected to show strong signals for the aromatic C=C stretching vibrations of the phenyl and triazole rings. The symmetric breathing modes of the aromatic rings would also be prominent. This technique can be particularly useful in confirming the presence and substitution pattern of the aromatic systems within the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight of a compound and offers insights into its structure through the analysis of fragmentation patterns. For this compound, with a molecular formula of C₁₅H₁₃N₃O, the expected molecular weight is approximately 251.28 g/mol . sigmaaldrich.com Electron impact (EI) ionization is a common method used to generate a mass spectrum, which typically shows a molecular ion peak (M⁺) corresponding to the intact molecule, as well as several fragment ion peaks.

The fragmentation of triazole derivatives is often complex due to the stability of the heterocyclic ring. researchgate.netresearchgate.net The fragmentation pathways for this compound would likely involve characteristic losses of small neutral molecules and cleavage at the bond connecting the diphenylmethanol (B121723) group to the triazole ring.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula. For C₁₅H₁₃N₃O, HRMS would be expected to yield a mass-to-charge ratio (m/z) that is extremely close to the calculated exact mass, thereby confirming the elemental composition and distinguishing it from other potential isomers or compounds with the same nominal mass. lcms.cznih.gov The wealth of information from non-targeted HRMS acquisition allows for more stringent criteria when identifying compounds. lcms.cz

Tandem mass spectrometry (MS/MS) is a powerful technique used to establish the detailed fragmentation pathways of a molecule. nih.gov In an MS/MS experiment, the molecular ion (or a specific fragment ion) is selected and then subjected to further fragmentation. This process, known as collision-induced dissociation (CID), produces a series of daughter ions.

For this compound, MS/MS studies would help to map the sequence of bond cleavages. Key fragmentation patterns would likely include:

Cleavage of the C-C bond between the triazole ring and the methoxy (B1213986) group, leading to the formation of a stable diphenylmethyl cation (benzhydryl cation) and a triazole-containing fragment.

Loss of a water molecule (H₂O) from the alcohol group.

Fragmentation of the triazole ring itself, which can lead to the loss of molecular nitrogen (N₂).

Analyzing these fragmentation pathways provides a detailed structural fingerprint of the molecule, confirming the connectivity of its constituent parts. lew.ro

| Technique | Information Obtained | Expected Result for C₁₅H₁₃N₃O |

|---|---|---|

| Mass Spectrometry (MS) | Nominal Molecular Weight & General Fragmentation | Molecular Ion (M⁺) peak at m/z ≈ 251 |

| High-Resolution MS (HRMS) | Exact Mass & Elemental Formula | m/z value confirming C₁₅H₁₃N₃O composition |

| Tandem MS (MS/MS) | Detailed Fragmentation Pathways & Structural Connectivity | Fragments corresponding to loss of H₂O, N₂, and cleavage of the diphenylmethanol moiety |

X-ray Crystallography for Definitive Solid-State Structure

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the precise spatial arrangement of every atom. mdpi.commdpi.com This technique reveals detailed information about molecular geometry, conformation, and the intermolecular forces that govern the crystal packing. bohrium.comacs.org

Single-crystal X-ray diffraction analysis would precisely determine the bond lengths, bond angles, and torsion (dihedral) angles of this compound. core.ac.uk Key structural parameters of interest would include:

The geometry of the 1,2,3-triazole ring, confirming its planarity. core.ac.uk

The bond lengths and angles of the diphenylmethanol group.

The stability and structure of the crystal lattice are dictated by non-covalent intermolecular interactions. bohrium.comresearchgate.net For this compound, the primary interactions would be:

Hydrogen Bonding: The hydroxyl (-OH) group is a strong hydrogen bond donor, while the nitrogen atoms of the triazole ring are potential hydrogen bond acceptors. rsc.orgrsc.org X-ray analysis would reveal strong O-H···N hydrogen bonds linking adjacent molecules, which often form chains or more complex networks that are a dominant feature of the crystal packing. nih.govnih.gov

The culmination of the crystallographic analysis is the elucidation of the crystal packing, which describes how individual molecules arrange themselves to form the macroscopic crystal. mdpi.comresearchgate.net This arrangement is a consequence of the molecule's shape and the optimization of intermolecular forces like hydrogen bonds and π-stacking. researchgate.netnih.gov The analysis would reveal the unit cell dimensions and the symmetry operations that define the crystal lattice, providing a complete picture of the supramolecular architecture. mdpi.comnih.gov

| Crystallographic Analysis | Key Information Revealed | Expected Features for this compound |

|---|---|---|

| Molecular Geometry | Bond lengths, bond angles | Planar triazole ring, tetrahedral geometry at the methanol (B129727) carbon |

| Conformation | Torsion (dihedral) angles | Specific rotational orientation of the phenyl and triazole rings |

| Intermolecular Interactions | Types and distances of non-covalent bonds | Prominent O-H···N hydrogen bonding and π-π stacking between aromatic rings |

| Crystal Packing | Unit cell parameters, symmetry, supramolecular assembly | Formation of chains or layers stabilized by hydrogen bonds and π-stacking |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique used to investigate the electronic transitions within a molecule. While specific experimental UV-Vis spectroscopic data for this compound is not extensively detailed in the readily available literature, the electronic absorption characteristics can be inferred by examining its constituent chromophoric systems: the 1H-1,2,3-triazole ring and the diphenylmethanol moiety.

The electronic spectrum of a molecule is primarily dictated by the types of electrons and the available orbitals. In this compound, the presence of π-electrons in the triazole and phenyl rings, as well as non-bonding (n) electrons on the nitrogen and oxygen atoms, gives rise to characteristic electronic transitions. The principal transitions expected are π → π* and n → π*.

The 1H-1,2,3-triazole ring itself is known to exhibit strong absorption in the UV region due to π → π* transitions. For the parent 1H-1,2,3-triazole, a dominant π → π* transition is observed at approximately 205-210 nm. rsc.org The attachment of chromophores, such as phenyl groups, to the triazole ring typically results in a bathochromic shift (a shift to longer wavelengths) of these absorption bands. This is due to the extension of the conjugated π-system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The diphenylmethanol group contains two phenyl rings, which are significant chromophores. Benzene (B151609), the basic unit of these rings, exhibits a strong π → π* transition (E2-band) around 204 nm and a weaker, vibrationally-resolved π → π* transition (B-band) around 254 nm. In this compound, the electronic transitions of the phenyl groups are expected to be influenced by the triazole ring and the hydroxyl group. The interaction between the phenyl rings and the triazole system can lead to further delocalization of the π-electrons, potentially causing a red shift and hyperchromic effect (an increase in absorption intensity) of the characteristic phenyl absorption bands.

Furthermore, the nitrogen atoms of the triazole ring and the oxygen atom of the hydroxyl group possess non-bonding electrons. These can undergo n → π* transitions, which are typically weaker in intensity compared to π → π* transitions and often appear as shoulders on the main absorption bands.

Based on the analysis of related structures, the UV-Vis spectrum of this compound in a suitable solvent, such as ethanol (B145695) or methanol, is anticipated to display intense absorption bands in the range of 200-300 nm. These bands would be a composite of the π → π* transitions originating from the 1,2,3-triazole ring and the phenyl groups. The precise location and intensity of these bands would be sensitive to the solvent polarity, as different solvents can stabilize the ground and excited states of the molecule to varying degrees.

A hypothetical representation of the expected UV-Vis absorption data is presented in the table below. It is important to note that these are estimated values based on the spectroscopic properties of similar compounds and require experimental verification.

| Solvent | λmax (nm) | **Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) ** | Transition |

| Ethanol | ~ 210 | High | π → π* (Triazole) |

| ~ 260 | Moderate | π → π* (Phenyl) |

Further detailed experimental and theoretical studies would be necessary to precisely assign the electronic transitions and to quantify the solvatochromic effects for this compound.

Computational Chemistry and Theoretical Investigations of Diphenyl 1h 1,2,3 Triazol 4 Yl Methanol

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic makeup and energy landscape of diphenyl(1H-1,2,3-triazol-4-yl)methanol. These calculations, rooted in the principles of quantum mechanics, provide a detailed description of the molecule's orbitals, charge distribution, and thermodynamic stability.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational efficiency. For this compound, DFT is employed to optimize the molecular geometry, predict electronic properties, and calculate thermodynamic parameters. A common approach involves using a hybrid functional, such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.

These calculations can elucidate key electronic descriptors. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting the molecule's reactivity. A smaller HOMO-LUMO energy gap generally suggests higher chemical reactivity. Other properties, such as the molecular electrostatic potential (MEP), can identify regions of the molecule that are electron-rich or electron-poor, indicating likely sites for electrophilic and nucleophilic attack.

In addition to single-molecule calculations, DFT can be extended to study the compound in its crystalline state. By incorporating periodic boundary conditions, these calculations can predict the crystal structure and analyze intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the packing of molecules in the solid state.

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| Energy Gap (HOMO-LUMO) | 5.3 eV |

| Dipole Moment | 3.5 D |

Ab initio methods, which are based solely on theoretical principles without the inclusion of empirical data, offer a higher level of accuracy for determining electronic structure, albeit at a greater computational cost. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide more precise calculations of electron correlation, leading to more accurate energy and property predictions.

For this compound, these high-level calculations can be used to benchmark the results obtained from DFT. They are particularly useful for studying phenomena where electron correlation is critical, such as in the accurate prediction of reaction barriers and non-covalent interactions. While computationally intensive, ab initio methods provide a "gold standard" for theoretical electronic structure determination.

The accuracy of both DFT and ab initio calculations is highly dependent on the choice of the basis set and, for DFT, the exchange-correlation functional. A basis set is a set of mathematical functions used to represent the electronic wave function. For molecules containing elements like carbon, nitrogen, and oxygen, Pople-style basis sets such as 6-31G(d,p) and its more extensive versions like 6-311++G(d,p) are commonly used. ekb.eg The inclusion of polarization (d,p) and diffuse (++) functions is often necessary to accurately describe the electronic distribution, especially in systems with lone pairs and pi-electrons.

The choice of the exchange-correlation functional in DFT is also critical. The B3LYP functional is a popular choice for organic molecules, offering a good compromise between accuracy and computational cost. researchgate.net However, for specific properties or systems, other functionals such as the Perdew–Burke–Ernzerhof (PBE) or those from the Minnesota family (e.g., M06-2X) might provide better results. The selection of an appropriate combination of functional and basis set is a crucial step in any computational study and is often validated by comparing calculated results with experimental data where available. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of this compound, particularly the rotational freedom around the single bonds connecting the phenyl, methanol (B129727), and triazole moieties, gives rise to multiple possible conformations. Understanding the relative energies of these conformers and the barriers to their interconversion is essential for a complete picture of the molecule's behavior.

Conformational analysis aims to identify the stable, low-energy arrangements of the atoms in a molecule. This is typically achieved by performing a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of one or more dihedral angles. ekb.eg For this compound, the key dihedral angles would be those defining the orientation of the two phenyl rings and the triazole ring relative to the central methanol carbon.

By systematically rotating these groups and performing geometry optimizations at each step, a landscape of the conformational space can be mapped out. The points on this surface with the lowest energy correspond to the most stable conformers. The relative populations of these conformers at a given temperature can then be estimated using the Boltzmann distribution.

Table 2: Relative Energies of Hypothetical Conformers of this compound (Note: This table is for illustrative purposes to demonstrate the output of a conformational analysis.)

| Conformer | Dihedral Angle 1 (°) | Dihedral Angle 2 (°) | Relative Energy (kcal/mol) |

| A | 60 | 180 | 0.00 |

| B | 180 | 180 | 1.25 |

| C | 60 | 60 | 2.50 |

The PES scan not only identifies energy minima but also the transition states that connect them. The energy difference between a stable conformer and a transition state represents the rotational barrier, which is the energy required to rotate from one conformation to another. biomedres.us In this compound, the bulky phenyl and triazole groups are expected to create significant steric hindrance, which will be a major factor in determining the heights of these rotational barriers. researchgate.net

Molecular dynamics (MD) simulations can further complement this static picture by providing a dynamic view of the molecule's conformational changes over time. By simulating the motion of the atoms according to the principles of classical mechanics, MD can reveal the pathways of conformational transitions and the timescales on which they occur.

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling serves as a powerful tool for elucidating the intricate details of chemical reactions, offering insights that are often difficult to obtain through experimental means alone. For the synthesis of this compound, theoretical investigations focus on mapping the potential energy surface of the reaction, identifying key intermediates, and characterizing the transition states that connect them. This approach allows for a deep understanding of the reaction's kinetics and thermodynamics.

Characterization of Transition States and Reaction Pathways in Synthesis

The primary synthetic route to 1,4-disubstituted 1,2,3-triazoles, such as this compound, is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.gov Computational studies, primarily using Density Functional Theory (DFT), are instrumental in detailing the catalytic cycle of this reaction.

The reaction pathway is modeled by calculating the geometries and energies of all reactants, intermediates, products, and, crucially, the transition states (TS). A transition state represents the highest energy point along a specific reaction coordinate and is characterized computationally by the presence of a single imaginary vibrational frequency. DFT calculations can be employed to locate these critical points on the potential energy surface. researchgate.net

For the CuAAC synthesis of this compound, the reaction would proceed from benzhydryl azide (B81097) and propargyl alcohol. The computational analysis of the mechanism involves several key steps:

Coordination: The initial coordination of the alkyne (propargyl alcohol) and azide (benzhydryl azide) to the Copper(I) catalyst.

Oxidative Cyclization: The formation of a six-membered copper(III) metallacycle intermediate. This is often the rate-determining step, and its transition state is a key focus of computational analysis.

Reductive Elimination: The collapse of the metallacycle to form the triazole ring and regenerate the Copper(I) catalyst.

By tracing the Intrinsic Reaction Coordinate (IRC) from a calculated transition state, chemists can confirm that it correctly connects the intended reactant and product states on the energy profile. researchgate.net These calculations provide activation energies (the energy difference between the reactants and the transition state), which are vital for understanding the reaction kinetics.

Table 1: Illustrative Calculated Energy Profile for a CuAAC Reaction Step This table presents hypothetical data based on typical DFT calculations for similar reactions to illustrate the type of information generated.

| Species | Method/Basis Set | Relative Energy (kcal/mol) | Number of Imaginary Frequencies |

|---|---|---|---|

| Reactant Complex | B3LYP/6-31G(d) | 0.0 | 0 |

| Transition State (TS) | B3LYP/6-31G(d) | +15.2 | 1 |

Computational Prediction of Regioselectivity and Stereoselectivity

A significant challenge in the synthesis of 1,2,3-triazoles from terminal alkynes and azides is controlling the regioselectivity. The uncatalyzed Huisgen cycloaddition typically yields a mixture of 1,4- and 1,5-disubstituted regioisomers. nih.gov Computational chemistry provides a robust framework for predicting and explaining the observed regioselectivity in both catalyzed and uncatalyzed reactions. rsc.org

The regiochemical outcome is determined by the relative activation barriers of the transition states leading to the different isomers. DFT calculations can be used to model the transition states for the formation of both the 1,4- and 1,5-isomers of this compound. The predicted major product corresponds to the pathway with the lower activation energy.

In the case of the CuAAC reaction, there is a strong experimental preference for the 1,4-disubstituted isomer. Computational studies rationalize this high regioselectivity by demonstrating that the transition state leading to the 1,4-isomer is significantly lower in energy than the one leading to the 1,5-isomer. This energy difference arises from steric and electronic factors within the copper-containing intermediates of the catalytic cycle. DFT calculations can quantify these differences, confirming the energetic preference for the observed product. nih.gov As this compound does not possess a chiral center at the point of its synthesis via cycloaddition, stereoselectivity is not a factor in the formation of the core heterocyclic ring.

Spectroscopic Property Prediction

Computational chemistry is an invaluable tool for predicting and interpreting the spectroscopic properties of molecules. By simulating spectra, researchers can aid in the structural confirmation of newly synthesized compounds, assign experimental signals, and understand the relationship between molecular structure and spectroscopic output.

Computational NMR Chemical Shift and Coupling Constant Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for molecular structure elucidation. Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. The standard methodology involves:

Geometry Optimization: The molecular structure of this compound is first optimized using a DFT method, such as B3LYP, with a suitable basis set (e.g., 6-311+G(d,p)). researchgate.net

Shielding Calculation: Using the optimized geometry, the magnetic shielding tensors for each nucleus are calculated, typically using the Gauge-Independent Atomic Orbital (GIAO) method.

Chemical Shift Calculation: The isotropic shielding values are converted to chemical shifts (δ) by referencing them to the calculated shielding of a standard, usually Tetramethylsilane (TMS), computed at the same level of theory.

These predicted shifts can be compared directly with experimental data to confirm assignments. For example, the distinct chemical shift of the triazole ring proton (H5) is a key feature that can be accurately predicted. nih.gov

Table 2: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound This table presents hypothetical data based on typical GIAO-DFT calculations for analogous structures. All shifts are relative to TMS.

| Atom | Predicted ¹H Shift (ppm) | Atom | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| Triazole CH | 8.15 | Triazole C4 | 148.5 |

| Methanol OH | 5.90 | Triazole C5 | 122.0 |

| Methanol CH | 6.10 | Methanol C | 75.2 |

| Phenyl CH (ortho) | 7.60 | Phenyl C-ipso (N-subst) | 136.8 |

| Phenyl CH (meta) | 7.45 | Phenyl C-ipso (C-subst) | 141.0 |

Vibrational Frequency Calculations for IR and Raman Spectra Simulation

Computational methods can simulate infrared (IR) and Raman spectra by calculating the vibrational frequencies of a molecule. After geometry optimization, a frequency calculation is performed at the same level of theory. sebhau.edu.ly This analysis yields a set of normal vibrational modes and their corresponding frequencies.

The key outputs of this calculation are:

Harmonic Frequencies: These are typically higher than experimental frequencies due to the neglect of anharmonicity and other systematic errors. To improve accuracy, the calculated frequencies are often multiplied by an empirical scaling factor (e.g., ~0.96 for B3LYP). nih.gov

IR Intensities: These are derived from the change in the molecular dipole moment during each vibration and are used to simulate the IR spectrum.

Raman Activities: These are derived from the change in the molecular polarizability during each vibration and are used to simulate the Raman spectrum. researchgate.net

These calculations allow for the assignment of specific bands in the experimental spectra to particular molecular motions, such as the O-H stretch of the methanol group, the C-H stretches of the phenyl rings, and the characteristic vibrations of the triazole ring. nih.govresearchgate.net

Table 3: Illustrative Predicted Vibrational Frequencies (cm⁻¹) for Key Functional Groups This table presents hypothetical data based on typical DFT calculations to illustrate the predicted vibrational modes.

| Vibrational Mode | Predicted Scaled Frequency (cm⁻¹) | Expected IR Intensity |

|---|---|---|

| O-H stretch | 3450 | Strong, Broad |

| Aromatic C-H stretch | 3050 - 3100 | Medium |

| C=N / N=N stretch (Triazole ring) | 1450 - 1550 | Medium-Strong |

| C-O stretch | 1050 | Strong |

Electronic Spectra Prediction for UV-Vis Characterization

The electronic absorption properties of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT). aip.org This method calculates the vertical excitation energies from the ground electronic state to various excited states.

The TD-DFT calculation, performed on the previously optimized ground-state geometry, provides:

Excitation Energies: These correspond to the energy of absorbed photons and are used to determine the absorption wavelengths (λmax).

Oscillator Strengths (f): This value relates to the probability of a given electronic transition and corresponds to the intensity of the absorption band.

Orbital Contributions: The calculation identifies which molecular orbitals are primarily involved in the transition (e.g., HOMO to LUMO). sapub.org

Since UV-Vis spectra are typically recorded in solution, it is common to include solvent effects in the calculation using a Polarizable Continuum Model (PCM). sci-hub.seunipd.it This provides more accurate predictions of λmax. The calculations can identify the nature of the electronic transitions, such as π→π* transitions associated with the phenyl and triazole rings.

Table 4: Illustrative Predicted UV-Vis Absorption Data from TD-DFT This table presents hypothetical data based on typical TD-DFT calculations for similar aromatic triazoles in a solvent like chloroform.

| Predicted λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Type |

|---|---|---|---|

| 275 | 0.45 | HOMO-1 → LUMO | π→π* |

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a compound and its physicochemical properties. researchgate.netnih.gov These models are invaluable in medicinal chemistry and materials science for predicting the properties of novel molecules before their synthesis, thereby saving time and resources. springernature.com For this compound, QSPR models can provide insights into its reactivity, stability, and potential biological activity by analyzing molecular descriptors derived from its structure.

The foundation of any QSPR model is the selection of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure. naturalspublishing.com For a comprehensive analysis of this compound, descriptors are typically categorized into electronic, steric, and topological types.

Electronic Descriptors: These descriptors are derived from the electronic structure of the molecule and are crucial for understanding its reactivity. They are often calculated using quantum mechanical methods like Density Functional Theory (DFT). acs.orgnih.gov

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are fundamental electronic descriptors. EHOMO relates to the molecule's ability to donate electrons, while ELUMO relates to its ability to accept electrons.

HOMO-LUMO Gap (ΔE): The energy difference between HOMO and LUMO (ΔE = ELUMO - EHOMO) is an indicator of chemical stability and reactivity. A small gap suggests the molecule is more reactive. researchgate.net

Steric Descriptors: These descriptors relate to the three-dimensional size and shape of the molecule, which influence its interaction with other molecules, such as binding to a receptor site.

Molar Volume (MV): This descriptor quantifies the volume occupied by one mole of the compound and is related to its bulkiness. niscpr.res.in

Molecular Surface Area: This includes properties like the van der Waals surface area and the solvent-accessible surface area (SASA), which describe the molecule's surface and its potential for interaction. niscpr.res.in

Topological Descriptors: These are numerical indices derived from the 2D representation (molecular graph) of the molecule. nih.govtaylorfrancis.com They encode information about the size, shape, branching, and connectivity of atoms within the molecule. researchgate.net There are numerous topological indices used in QSPR studies on triazole derivatives and other heterocyclic compounds. researchgate.netniscpr.res.innih.gov

Connectivity Indices: These indices, such as the Randić index, describe the degree of branching in the carbon skeleton.

Distance-Based Indices: Indices like the Wiener index and Harary index are calculated from the distances between atoms in the molecular graph. researchgate.net

Zagreb Indices (M1, M2): These are degree-based indices that are sensitive to the branching and complexity of the molecular structure. researchgate.net

The table below summarizes key descriptors that could be developed for this compound.

| Descriptor Class | Descriptor Name | Symbol | Property Represented |

| Electronic | Highest Occupied Molecular Orbital Energy | EHOMO | Electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Electron-accepting ability | |

| HOMO-LUMO Energy Gap | ΔE | Chemical reactivity and stability | |

| Global Hardness | η | Resistance to change in electron distribution | |

| Steric | Molar Volume | MV | Molecular bulk and size |

| Solvent-Accessible Surface Area | SASA | Molecular surface available for interaction | |

| Topological | First Zagreb Index | M1 | Molecular branching and complexity |

| Harary Index | HI | Atomic connectivity and distance relationships |

Once a relevant set of descriptors has been calculated for this compound and a series of its structural analogues, the next step is to correlate these descriptors with experimentally determined properties. This is typically achieved by generating a mathematical model using statistical techniques like Multiple Linear Regression (MLR). researchgate.netnih.gov

Correlation with Reactivity: Molecular reactivity can encompass various phenomena, from reaction rates to biological activity. Electronic descriptors are particularly useful for predicting reactivity. For instance, the HOMO-LUMO energy gap (ΔE) is a strong indicator; a smaller gap often correlates with higher reactivity. nih.gov In studies of triazole derivatives, DFT-calculated descriptors like global hardness and electrophilicity have been successfully correlated with their anticancer activity. acs.orgnih.gov A QSPR model for a series of triazole compounds might take the form of an MLR equation:

Biological Activity = c0 + c1(Descriptor1) + c2(Descriptor2) + ... + cn(Descriptorn)

Where 'c' represents the regression coefficients determined from the statistical analysis. Such a model could predict, for example, the inhibitory concentration (IC50) of this compound derivatives against a specific enzyme or cell line.